

# Application of QuEChERS method for Doramectin monosaccharide residue analysis in milk.

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## Compound of Interest

Compound Name: *Doramectin monosaccharide*

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## Application Notes: Analysis of Doramectin Residues in Milk using the QuEChERS Method

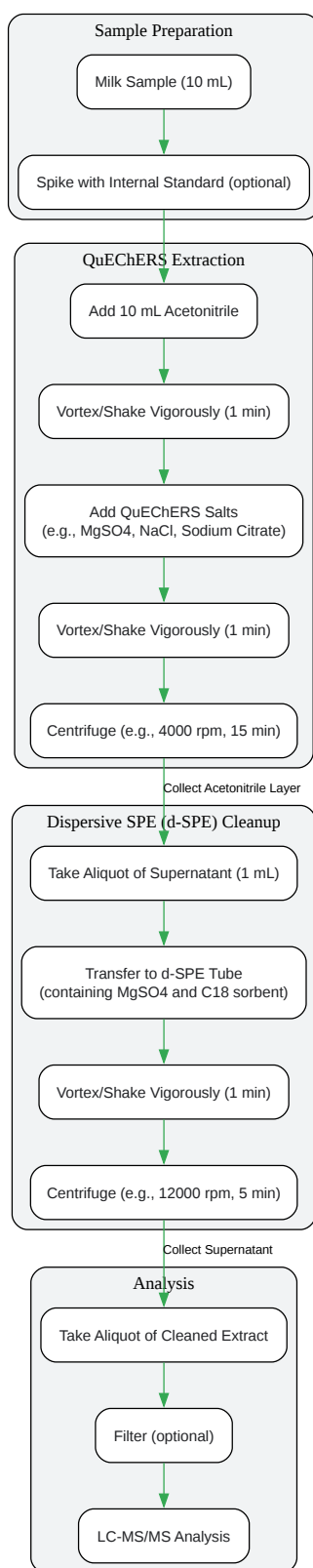
### Introduction

Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent used in veterinary medicine to treat and control internal and external parasites in cattle.[1] The presence of doramectin residues in milk is a food safety concern, and regulatory bodies have established maximum residue limits (MRLs) to protect consumers.[2] The MRL for doramectin in bovine milk is set at 15 µg/kg.[2][3] This application note describes a robust and efficient method for the determination of doramectin residues in milk using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The QuEChERS method offers a simple and straightforward approach for the extraction and cleanup of doramectin from the complex milk matrix, providing good recoveries and reliable quantitation at low concentrations.[4]

## Experimental Workflow

The overall experimental workflow for the analysis of doramectin in milk is depicted in the following diagram:



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Caption: Experimental workflow for doramectin analysis in milk.

## Quantitative Data Summary

The following tables summarize the performance characteristics of the QuEChERS method for doramectin analysis in milk, as reported in various studies.

Table 1: Recovery and Precision Data

Spiking Level (µg/kg)	Recovery (%)	Relative Standard Deviation (RSD, %)	Reference
7.5	75.0 - 122.0	< 8.0	[2]
15.0	75.0 - 122.0	< 8.0	[2]
22.5	75.0 - 122.0	< 8.0	[2]

Table 2: Linearity, LOD, and LOQ

Parameter	Value	Reference
Linearity Range (µg/L)	1.0 - 30.0	[2]
Correlation Coefficient (R <sup>2</sup> )	> 0.98	[2]
Limit of Detection (LOD) (µg/kg)	0.8	[2]
Limit of Quantification (LOQ) (µg/kg)	2.5	[2]

## Experimental Protocols

### 1. Materials and Reagents

- Doramectin analytical standard
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)

- Magnesium sulfate (anhydrous)
- Sodium chloride
- Sodium citrate tribasic dihydrate
- Sodium citrate dibasic sesquihydrate
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 2 mL d-SPE centrifuge tubes

## 2. Sample Preparation and Extraction (QuEChERS)

- Place 10 mL of whole milk into a 50 mL polypropylene centrifuge tube.[\[4\]](#)
- Add 10 mL of acetonitrile to the tube.[\[4\]](#)
- Cap the tube and shake it vigorously for 1 minute.[\[4\]](#)
- Add the contents of a QuEChERS extraction salt packet (e.g., 4 g  $\text{MgSO}_4$ , 1 g  $\text{NaCl}$ , 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
- Immediately shake the tube vigorously for another minute.[\[4\]](#)
- Centrifuge the tube at 4000 rpm for 15 minutes.[\[4\]](#)

## 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.[\[4\]](#) The d-SPE tube should contain 150 mg of anhydrous magnesium sulfate and 50 mg of C18 sorbent.
- Cap the d-SPE tube and shake it vigorously for 1 minute.
- Centrifuge the tube at 12,000 rpm for 5 minutes.
- Carefully collect the supernatant for LC-MS/MS analysis.

#### 4. LC-MS/MS Analysis

- LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m) is suitable for the separation.
- Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate, is typically used.
- Injection Volume: 5-10  $\mu$ L
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for avermectins.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The precursor ion and product ions for doramectin should be optimized on the specific instrument.

Table 3: Example MRM Transitions for Doramectin

Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Reference
916.8	593.5	331.4	[2]

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

## Conclusion

The QuEChERS method coupled with LC-MS/MS provides a rapid, effective, and reliable approach for the determination of doramectin residues in milk.[4] The method demonstrates good recovery, sensitivity, and precision, making it suitable for routine monitoring and ensuring compliance with regulatory MRLs.[2] The simple extraction and cleanup procedure significantly reduces sample preparation time and solvent consumption compared to traditional methods.

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